Cas no 17095-05-5 (Benzenamine, 4,4'-[[1,1'-biphenyl]-4,4'-diylbis(sulfonyl)]bis-)
17095-05-5 structure
Product Name:Benzenamine, 4,4'-[[1,1'-biphenyl]-4,4'-diylbis(sulfonyl)]bis-
CAS No:17095-05-5
MF:C24H20N2O4S2
MW:464.556603431702
CID:1358523
Update Time:2024-08-17
Benzenamine, 4,4'-[[1,1'-biphenyl]-4,4'-diylbis(sulfonyl)]bis- Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine, 4,4'-[[1,1'-biphenyl]-4,4'-diylbis(sulfonyl)]bis-
- Benzenamine, 4,4'-[[1,1'-biphenyl]-4,4'-diylbis(sulfonyl)]bis- (9CI)
-
- Inchi: 1S/C24H20N2O4S2/c25-19-5-13-23(14-6-19)31(27,28)21-9-1-17(2-10-21)18-3-11-22(12-4-18)32(29,30)24-15-7-20(26)8-16-24/h1-16H,25-26H2
- InChI Key: PUKIKYVFFAJQLV-UHFFFAOYSA-N
- SMILES: C1(C2=CC=C(S(C3=CC=C(N)C=C3)(=O)=O)C=C2)=CC=C(S(C2=CC=C(N)C=C2)(=O)=O)C=C1
Experimental Properties
- Density: 1.382±0.06 g/cm3(Predicted)
- Melting Point: 286-288 °C(Solv: ethanol (64-17-5); N,N-dimethylformamide (68-12-2))
- Boiling Point: 748.3±60.0 °C(Predicted)
- pka: 0.02±0.10(Predicted)
Benzenamine, 4,4'-[[1,1'-biphenyl]-4,4'-diylbis(sulfonyl)]bis- Related Literature
-
1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
17095-05-5 (Benzenamine, 4,4'-[[1,1'-biphenyl]-4,4'-diylbis(sulfonyl)]bis-) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
CN Supplier
Bulk
Nanjing Jubai Biopharm
Gold Member
CN Supplier
Bulk
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
CN Supplier
Bulk